molecular formula C23H22N2O6S B7705965 Methyl 2-{[(4-methoxy-3-{[(2-methylphenyl)carbonyl]amino}phenyl)sulfonyl]amino}benzoate

Methyl 2-{[(4-methoxy-3-{[(2-methylphenyl)carbonyl]amino}phenyl)sulfonyl]amino}benzoate

Cat. No.: B7705965
M. Wt: 454.5 g/mol
InChI Key: DUMKMELCYNUEOZ-UHFFFAOYSA-N
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Description

Methyl 2-{[(4-methoxy-3-{[(2-methylphenyl)carbonyl]amino}phenyl)sulfonyl]amino}benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoate ester functional group, a sulfonamide linkage, and a methoxy-substituted aromatic ring, making it a versatile molecule for chemical synthesis and biological studies.

Properties

IUPAC Name

methyl 2-[[4-methoxy-3-[(2-methylbenzoyl)amino]phenyl]sulfonylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O6S/c1-15-8-4-5-9-17(15)22(26)24-20-14-16(12-13-21(20)30-2)32(28,29)25-19-11-7-6-10-18(19)23(27)31-3/h4-14,25H,1-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMKMELCYNUEOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(4-methoxy-3-{[(2-methylphenyl)carbonyl]amino}phenyl)sulfonyl]amino}benzoate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the sulfonamide linkage: This step involves the reaction of 4-methoxy-3-nitrobenzoic acid with 2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide intermediate.

    Reduction of the nitro group: The nitro group is reduced to an amine using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere.

    Esterification: The resulting amine is then esterified with methanol in the presence of a catalyst such as sulfuric acid to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(4-methoxy-3-{[(2-methylphenyl)carbonyl]amino}phenyl)sulfonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon (Pd/C), sulfuric acid.

Major Products

    Oxidation products: Hydroxyl-substituted derivatives.

    Reduction products: Alcohol derivatives.

    Substitution products: Nitro or halogen-substituted derivatives.

Scientific Research Applications

Methyl 2-{[(4-methoxy-3-{[(2-methylphenyl)carbonyl]amino}phenyl)sulfonyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-{[(4-methoxy-3-{[(2-methylphenyl)carbonyl]amino}phenyl)sulfonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The sulfonamide linkage and aromatic rings allow it to bind to enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular processes by altering membrane permeability or disrupting protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-{(4-ethoxy-4-oxobutyl)[(4-methylphenyl)sulfonyl]amino}benzoate: Similar structure but with an ethoxy group instead of a methoxy group.

    Methyl 2-{[(4-methoxy-3-{[(2-methylphenyl)carbonyl]amino}phenyl)sulfonyl]amino}benzoate: Similar structure but with different substituents on the aromatic rings.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy-substituted aromatic ring and sulfonamide linkage make it a valuable compound for various applications in research and industry.

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